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Mechanism of Action: How Danicopan Works

Danicopan is a first-in-class, oral factor D inhibitor [1] [2]. It works by selectively inhibiting factor D, a
serine protease critical for the amplification of the alternative pathway of the complement system [1] [2].

This proximal inhibition prevents the formation of the C3 convertase enzyme.

The following diagram illustrates this mechanism and its therapeutic effect on red blood cells.

Clinical Trial Data and Efficacy

Danicopan has been evaluated in multiple clinical trials, demonstrating significant control over hemolysis

and hemoglobin improvement.

Danicopan as Monotherapy

A phase II trial in untreated PNH patients showed danicopan monotherapy effectively inhibits IVH and

increases hemoglobin levels, without significant C3 fragment deposition that causes EVH [1].
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Parameter Baseline (Mean) Day 28 (Mean) Day 84 (Mean)

| Lactate Dehydrogenase (LDH) (Marker for IVH) | 5.7 x ULN [1] | 1.8 x ULN [1] | 2.2 x ULN [1] | |
Hemoglobin | 9.8 g/dL [1] | +1.1 g/dL [1] | +1.7 g/dL [1] | | FACIT-Fatigue Score | 34 [1] | +9 points [1] |
+13 points [1] |

Abbreviations: ULN, Upper Limit of Normal; FACIT-Fatigue, Functional Assessment of Chronic Illness
Therapy-Fatigue.

Danicopan as Add-on to C5 Inhibitors

The pivotal ALPHA Phase III trial evaluated danicopan in PNH patients experiencing clinically significant
EVH despite treatment with C5 inhibitors (eculizumab or ravulizumab). Add-on therapy provided significant

and sustained benefits [2].

| Endpoint | Baseline to 12 Weeks (LSM Change) | Baseline to 24 Weeks (LSM Change) | Sustained at 48
Weeks | | :--- | :--- | :--- | :--- | | Hemoglobin | +2.94 g/dL [2] | +3.17 g/dL [2] | Yes [2] | | LDH Control |
Maintained [2] | Maintained [2] | Yes [2] | | Absolute Reticulocyte Count (ARC) | Improvement [2] |
Improvement [2] | Yes [2] |

Abbreviations: LSM, Least Squares Mean.

Experimental Protocols from Key Studies

The methodology from the key clinical trials provides a blueprint for evaluating danicopan's efficacy.

Phase II Monotherapy Trial Design [1]

¢ Objective: To evaluate the efficacy and safety of danicopan monotherapy in untreated PNH patients
with hemolysis.

e Patients: Adults with PNH (GPI-deficient granulocyte/erythrocyte clone 210%), hemoglobin <12 g/dL,
and LDH =1.5x ULN.

¢ Treatment: Oral danicopan (100 mg or 150 mg) three times daily (TID). Dose escalation to 200 mg
TID was permitted based on hemolysis control.

e Primary Endpoint: Change in LDH concentration from baseline at Day 28.
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¢ Key Secondary Endpoints: Change in hemoglobin, FACIT-Fatigue score, and safety over 84 days.
e Key Assays: Serum LDH; hemoglobin; FACIT-Fatigue questionnaire; flow cytometry for C3 fragment
deposition on erythrocytes; Wieslab assay for alternative pathway activity.

Phase IIT ALPHA Add-on Trial Design [2]

¢ Objective: To evaluate the efficacy and safety of danicopan as an add-on to C5 inhibitor therapy in
PNH patients with clinically significant EVH.

¢ Design: A randomized, double-blind, placebo-controlled superiority study.

e Patients: 86 PNH patients on stable C5 inhibitor (eculizumab or ravulizumab) treatment for =12
weeks, with persistent anemia (Hgb <11.0 g/dL) and elevated ARC (=100 x 10°/L).

o Treatment: Patients randomized (2:1) to receive danicopan or placebo in addition to their C5
inhibitor for 12 weeks (primary period), followed by an open-label extension.

¢ Primary Endpoint: Change in hemoglobin from baseline at 12 weeks.

¢ Key Secondary Endpoints: Transfusion avoidance, change in ARC and LDH levels, and patient-
reported outcomes (FACIT-Fatigue, EORTC-QLQ-C30).

Key Insights for Researchers

e Strategic Inhibition: Danicopan's proximal inhibition of the complement cascade offers a strategic
advantage by controlling both IVH and preventing C3-mediated EVH, a limitation of C5 inhibitor
monotherapy [1] [2].

e Synergistic Combination: The ALPHA trial data validate the dual complement inhibition strategy.
Adding danicopan to a C5 inhibitor maintains control over life-threatening IVH while addressing the
burdensome anemia and transfusion needs associated with residual EVH [2].

e Expanding Applications: Research is ongoing to explore danicopan's potential in other
complement-mediated conditions, such as a monotherapy for geographic atrophy [2], and its use in
pediatric populations [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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